molecular formula C8H12N2O B11746085 1-Butyl-1H-pyrazole-3-carbaldehyde

1-Butyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B11746085
M. Wt: 152.19 g/mol
InChI Key: KDTMPDTULFBIKC-UHFFFAOYSA-N
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Description

1-Butyl-1H-pyrazole-3-carbaldehyde is a valuable nitrogen-containing heterocyclic building block in organic and medicinal chemistry research . The compound features a pyrazole core, a privileged scaffold in drug discovery known to be present in molecules with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective properties . The specific presence of the N-butyl group prevents tautomerism, providing structural rigidity that is advantageous for defined interactions in drug design . The carbaldehyde (-CHO) moiety at the 3-position serves as a versatile synthetic handle, enabling researchers to construct more complex molecular architectures through various transformations . This compound is particularly significant for synthesizing Schiff bases via condensation with primary amines, a reaction that is straightforward and produces water as the only by-product . These Schiff bases, and other derivatives, are explored for developing new electronic and photonic devices due to electron delocalization, and as ligands in coordination chemistry . Furthermore, pyrazole-3-carbaldehydes are key intermediates for creating fused heterocyclic systems and pyrazole-based hybrids, leading to novel chemical entities with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science . The compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-butylpyrazole-3-carbaldehyde

InChI

InChI=1S/C8H12N2O/c1-2-3-5-10-6-4-8(7-11)9-10/h4,6-7H,2-3,5H2,1H3

InChI Key

KDTMPDTULFBIKC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC(=N1)C=O

Origin of Product

United States

Chemical Reactivity and Derivatization of 1 Butyl 1h Pyrazole 3 Carbaldehyde

Transformations at the Aldehyde Moiety

The aldehyde group at the C-3 position of the pyrazole (B372694) ring is an electrophilic center, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for numerous derivatization strategies.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in 1-Butyl-1H-pyrazole-3-carbaldehyde is sp² hybridized and possesses a partial positive charge, making it a prime target for nucleophilic attack. This fundamental reaction involves the addition of a nucleophile to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield an alcohol.

While specific examples for this compound are not extensively documented, its behavior is analogous to other aldehydes. Common nucleophilic addition reactions would include:

Grignard Reactions: Addition of organomagnesium halides (Grignard reagents, R-MgX) would lead to the formation of secondary alcohols.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (R-Li) add to the aldehyde to form secondary alcohols.

Cyanohydrin Formation: The addition of a cyanide ion (typically from HCN or a salt like KCN) results in the formation of a cyanohydrin, a valuable intermediate for synthesizing alpha-hydroxy acids and other derivatives.

The general reactivity of pyrazole aldehydes in these transformations allows for the expansion of the carbon skeleton and the introduction of new functional groups. umich.edu

Condensation Reactions

Condensation reactions are a cornerstone of aldehyde chemistry, involving the reaction with a nucleophile, typically an amine or a carbanion, followed by the elimination of a water molecule. These reactions are widely used to synthesize more complex molecules from pyrazole aldehyde precursors. umich.eduresearchgate.net

This compound readily reacts with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. nih.govresearchgate.net This reaction is typically catalyzed by a small amount of acid and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the final C=N double bond. ekb.egresearchgate.net The reaction is general for a wide variety of aliphatic and aromatic amines. For instance, the reaction of n-butylamine with an aldehyde is a well-established equilibrium process. mdpi.com The resulting Schiff bases are versatile intermediates for synthesizing other nitrogen-containing heterocycles and can exhibit a range of biological activities. nih.govnih.gov

Table 1: Examples of Schiff Base Formation

Reactant Amine Product Name
Aniline N-((1-butyl-1H-pyrazol-3-yl)methylene)aniline
Benzylamine N-((1-butyl-1H-pyrazol-3-yl)methylene)-1-phenylmethanamine
4-Chloroaniline N-((1-butyl-1H-pyrazol-3-yl)methylene)-4-chloroaniline
o-Aminophenol 2-(((1-butyl-1H-pyrazol-3-yl)methylene)amino)phenol

In the presence of a base, this compound can undergo condensation reactions with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). This reaction, often a Knoevenagel condensation, is a powerful C-C bond-forming method. organic-chemistry.orgnih.gov The base deprotonates the active methylene compound to generate a nucleophilic carbanion, which then attacks the aldehyde's carbonyl carbon. Subsequent elimination of water yields a new, more complex unsaturated derivative. umich.eduekb.eg

Table 2: Knoevenagel Condensation Products

Active Methylene Compound Reaction Conditions Product
Malononitrile Basic catalyst (e.g., piperidine, Et₃N) 2-((1-butyl-1H-pyrazol-3-yl)methylene)malononitrile
Ethyl cyanoacetate Basic catalyst Ethyl 2-cyano-3-(1-butyl-1H-pyrazol-3-yl)acrylate
Acetophenone Aldol condensation (e.g., NaOH, EtOH) 3-(1-butyl-1H-pyrazol-3-yl)-1-phenylprop-2-en-1-one
2,4-Pentanedione Basic catalyst 3-((1-butyl-1H-pyrazol-3-yl)methylene)pentane-2,4-dione

Similar to other aldehydes, this compound reacts with semicarbazide, thiosemicarbazide, and their derivatives to form the corresponding semicarbazones and thiosemicarbazones. umich.educhemmethod.com These reactions proceed via nucleophilic addition of the terminal primary amine group of the reagent to the aldehyde, followed by dehydration. Thiosemicarbazones derived from pyrazole aldehydes are of particular interest due to their wide range of biological activities. researchgate.netnih.gov The reaction with hydroxylamine (B1172632) similarly yields the corresponding oxime. semanticscholar.org

Table 3: Formation of Semicarbazones, Thiosemicarbazones, and Oximes

Reagent Product Name
Semicarbazide 2-((1-butyl-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxamide
Thiosemicarbazide 2-((1-butyl-1H-pyrazol-3-yl)methylene)hydrazine-1-carbothioamide
Hydroxylamine This compound oxime

Oxidation of the Aldehyde Group to Carboxylic Acid

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 1-Butyl-1H-pyrazole-3-carboxylic acid. smolecule.com This transformation is a common step in the synthesis of more complex pyrazole derivatives. Various oxidizing agents can be employed for this purpose. For other pyrazole aldehydes, reagents such as potassium permanganate (B83412) (KMnO₄) in a water-pyridine medium or acidic potassium dichromate (K₂Cr₂O₇) have been used effectively to yield the carboxylic acid in high yields without affecting the pyrazole ring. umich.edu

Table 4: Oxidation of this compound

Oxidizing Agent Product
Potassium Permanganate (KMnO₄) 1-Butyl-1H-pyrazole-3-carboxylic acid
Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ 1-Butyl-1H-pyrazole-3-carboxylic acid
Jones Reagent (CrO₃ / H₂SO₄) 1-Butyl-1H-pyrazole-3-carboxylic acid

Reduction of the Aldehyde Group to Alcohol

The aldehyde functional group in this compound can be readily reduced to a primary alcohol, yielding (1-butyl-1H-pyrazol-3-yl)methanol. This transformation is a fundamental reaction in organic synthesis, providing access to a key synthetic intermediate.

A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comchemguide.co.uk This reagent is a mild and selective reducing agent, well-suited for the conversion of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. chemguide.co.uk

The general mechanism for the reduction of an aldehyde with sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. youtube.com This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the primary alcohol. youtube.com

Table 1: Reduction of Pyrazole-3-carbaldehydes

Starting MaterialReducing AgentSolventProductRef.
This compoundSodium Borohydride (NaBH₄)Methanol/Ethanol(1-Butyl-1H-pyrazol-3-yl)methanol masterorganicchemistry.comchemguide.co.uk

This reduction provides a straightforward route to (1-butyl-1H-pyrazol-3-yl)methanol, a valuable building block for the synthesis of more complex pyrazole-containing molecules. The resulting primary alcohol can undergo a variety of subsequent reactions, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution.

Functionalization of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle that can undergo various functionalization reactions. Direct C-H functionalization and cross-coupling reactions of pre-functionalized pyrazoles are two major strategies for modifying the pyrazole core of this compound.

Direct C-H Functionalization Reactions

Direct C-H functionalization has emerged as a powerful and atom-economical method for the synthesis of functionalized pyrazoles, avoiding the need for pre-functionalized starting materials. nih.govrsc.org

Transition-metal catalysis plays a crucial role in the direct C-H functionalization of pyrazoles, enabling the formation of new carbon-carbon bonds. nih.govrsc.org Palladium and ruthenium catalysts, in particular, have been effectively used for the direct arylation of (hetero)arenes. acs.org These reactions typically involve the cleavage of a C-H bond and subsequent coupling with an aryl or alkenyl partner. youtube.com

The regioselectivity of these reactions can often be controlled by the directing effect of substituents on the pyrazole ring. While the aldehyde group at the C3 position of this compound can influence the reactivity of the ring, controlling regioselectivity can still be a challenge due to the presence of multiple C-H bonds. academie-sciences.fr

Table 2: Examples of Transition-Metal-Catalyzed C-H Arylation

Catalyst SystemCoupling PartnerProduct TypeRef.
Palladium(II) acetate/ligandAryl halidesC5-Arylpyrazoles academie-sciences.fr
Ruthenium complexesAryl boronic acidsArylated pyrazoles nih.gov

Achieving regioselective functionalization at the C4 and C5 positions of the pyrazole ring is a key challenge in pyrazole chemistry. rsc.org The inherent electronic properties of the pyrazole ring and the influence of substituents dictate the position of electrophilic or nucleophilic attack.

In the context of this compound, the electronic nature of the butyl group at N1 and the aldehyde at C3 will influence the reactivity of the C4 and C5 positions. To achieve regioselectivity, a common strategy involves the use of a blocking group at one position to direct functionalization to the other. academie-sciences.fr For instance, an ester group at the C4 position has been shown to be an effective blocking group, enabling regioselective arylation at the C5 position. academie-sciences.fr While this specific example does not use this compound, the principle can be applied.

DFT calculations can be a useful tool to predict the most stable tautomer and thus the likely site of reaction, which can aid in designing regioselective syntheses. rsc.org

The formation of carbon-heteroatom bonds (C-N, C-O, C-S) through direct C-H functionalization is another important transformation of the pyrazole ring. nih.govrsc.org Transition-metal-catalyzed C-H amination, for example, provides a direct route to aminopyrazoles. acs.org These reactions can proceed through various mechanisms, including those involving metal-nitrenoid intermediates. acs.org

The development of catalytic systems for these transformations is an active area of research, with the goal of achieving high efficiency and regioselectivity under mild conditions. researchgate.net

Cross-Coupling Reactions of Pre-Functionalized Pyrazoles

An alternative and widely used approach to functionalize the pyrazole ring involves the cross-coupling of pre-functionalized pyrazoles, such as halopyrazoles or pyrazoleboronic esters, with various coupling partners. researchgate.netznaturforsch.comznaturforsch.com This method offers a high degree of control over the position of functionalization.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction of a halopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. znaturforsch.comznaturforsch.com

Heck Coupling: Palladium-catalyzed reaction of a halopyrazole with an alkene.

Sonogashira Coupling: Palladium-catalyzed reaction of a halopyrazole with a terminal alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction of a halopyrazole with an amine. acs.org

To utilize this approach for this compound, the pyrazole ring would first need to be halogenated (e.g., brominated or iodinated) at a specific position (C4 or C5). This pre-functionalized intermediate can then be subjected to the desired cross-coupling reaction. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. znaturforsch.comznaturforsch.com

Table 3: Common Cross-Coupling Reactions for Pyrazole Functionalization

Reaction NamePyrazole SubstrateCoupling PartnerCatalyst SystemProduct TypeRef.
Suzuki-MiyauraHalopyrazoleBoronic acid/esterPalladium/BaseAryl/Alkenyl-pyrazole znaturforsch.comznaturforsch.com
HeckHalopyrazoleAlkenePalladium/BaseAlkenyl-pyrazole researchgate.net
SonogashiraHalopyrazoleTerminal alkynePalladium/CopperAlkynyl-pyrazole researchgate.net
Buchwald-HartwigHalopyrazoleAminePalladium/Ligand/BaseAminopyrazole acs.org
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting organoboron compounds with organic halides or triflates, catalyzed by a palladium complex. nih.govresearchgate.net This reaction is widely practiced due to its broad functional group tolerance. nih.gov For pyrazole-containing compounds, this reaction allows for the introduction of aryl or heteroaryl substituents. nih.govnih.gov The use of N-protected pyrazoles is often necessary to prevent side reactions, though protocols for unprotected nitrogen-rich heterocycles are being developed. nih.govarkat-usa.org The choice of ligands, such as SPhos and XPhos, can be crucial for achieving high yields, especially with challenging substrates. nih.gov

For instance, the coupling of 4-bromo-1H-pyrazole-5-carboxylate with phenylboronic acid under typical Suzuki-Miyaura conditions resulted in a 93% yield of the 4-phenyl-substituted product. researchgate.net However, challenges such as dehalogenation can occur, particularly with iodo-substituted pyrazoles, making bromo and chloro derivatives potentially superior for these couplings. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Pyrazole Derivatives

Pyrazole SubstrateCoupling PartnerCatalyst SystemProductYield (%)Reference
4-bromo-1H-pyrazole-5-carboxylatePhenylboronic acidPd catalyst4-phenyl-1H-pyrazole-5-carboxylate93 researchgate.net
3-chloroindazolePhenylboronic acidPd(OAc)2 / SPhos3-phenylindazoleHigh nih.gov
4-bromopyrazolesStyryl boronic acidsXPhos Pd G2(E)-3,5-dinitro-4-styryl-1H-pyrazoles- researchgate.net
Sonogashira Coupling

The Sonogashira coupling reaction is a key method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. nih.govlibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govlibretexts.org It has been instrumental in synthesizing various heterocyclic compounds, including those with pyrazole cores. ktu.edunih.gov

In the context of pyrazole carbaldehydes, Sonogashira coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with various terminal alkynes yields the corresponding 5-alkynyl-1H-pyrazole-4-carbaldehydes. researchgate.net These products can then undergo further cyclization reactions to form fused heterocyclic systems like pyrazolo[4,3-c]pyridines. researchgate.net To prevent interference from the pyrazole nitrogen, which can act as a ligand for the transition metal catalyst, protection of the N-H group is often employed. arkat-usa.org

Table 2: Sonogashira Coupling of Substituted Iodopyrazole Derivatives

Pyrazole SubstrateCoupling PartnerCatalyst SystemProductYield (%)Reference
1-(1-ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuI1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazoleHigh arkat-usa.org
5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehydeVarious alkynesPd catalyst5-alkynyl-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehydeGood researchgate.net
Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. ktu.edu While it has been applied to the functionalization of pyrazoles, the yields can be variable. ktu.eduresearchgate.net For example, the Heck reaction of pyrazole triflates with styrene, ethyl acrylate (B77674), and tert-butyl acrylate under standard conditions [Pd(PPh₃)₂Cl₂] resulted in poor to moderate yields of the corresponding 3-alkenylpyrazole-4-carbaldehydes. ktu.eduresearchgate.net

Stille and Negishi Couplings

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium. organic-chemistry.orglibretexts.org It is a versatile method for C-C bond formation with few limitations on the R-groups. organic-chemistry.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org Pyrazole triflates have been successfully employed in Stille couplings. ktu.eduresearchgate.net

The Negishi coupling utilizes an organozinc reagent in a palladium- or nickel-catalyzed reaction with an organic halide or triflate. ktu.edu Similar to other cross-coupling reactions, pyrazole triflates have been shown to be suitable substrates for Negishi couplings. ktu.eduresearchgate.net

Electrophilic Substitution Patterns on the Pyrazole Ring

Electrophilic aromatic substitution is a characteristic reaction of aromatic systems. researchgate.net In the case of pyrazole, the presence of two nitrogen atoms in the ring influences the position of substitution. For 1-substituted pyrazoles, electrophilic substitution, such as formylation via the Vilsmeier-Haack reaction, typically occurs at the 4-position. umich.edunih.gov For example, 1,3-disubstituted-1H-pyrazole-4-carbaldehydes can be synthesized from the corresponding hydrazones through the Vilsmeier-Haack reaction. nih.gov

Nucleophilic Substitution Reactions on the Pyrazole Ring

Nucleophilic substitution reactions on the pyrazole ring are also possible, particularly with suitably activated substrates. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into its acid chloride allows for subsequent reactions with various nucleophiles, such as alcohols or amines, to form esters or amides, respectively. researchgate.net Additionally, some indole (B1671886) derivatives with a methoxy (B1213986) group at the 1-position and a nitro group at the 6-position have been shown to undergo regioselective nucleophilic substitution at the 2-position with various nucleophiles. nii.ac.jp

Reactivity towards Organometallic Reagents (e.g., Grignard Reagents)

The aldehyde group of this compound is susceptible to attack by organometallic reagents like Grignard reagents. leah4sci.com The reaction of an aldehyde with a Grignard reagent typically yields a secondary alcohol upon workup. leah4sci.com In the context of pyrazole chemistry, it has been demonstrated that 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole can be converted to a Grignard reagent, which can then be used to synthesize pyrazole-4-carbaldehyde. researchgate.net This indicates that the pyrazole ring is compatible with Grignard reaction conditions, suggesting that the aldehyde group of this compound would readily react with Grignard reagents to form the corresponding secondary alcohols. leah4sci.comresearchgate.net

Spectroscopic and Structural Elucidation Techniques for 1 Butyl 1h Pyrazole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-Butyl-1H-pyrazole-3-carbaldehyde, the spectrum would be expected to show distinct signals for the protons on the pyrazole (B372694) ring, the aldehyde proton, and the protons of the butyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would be key to the assignment of each proton.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aldehyde (-CHO) ~9.5-10.5 Singlet (s)
Pyrazole H-5 ~7.5-8.0 Doublet (d)
Pyrazole H-4 ~6.5-7.0 Doublet (d)
N-CH₂ (butyl) ~4.0-4.3 Triplet (t)
-CH₂- (butyl) ~1.7-2.0 Multiplet (m)
-CH₂- (butyl) ~1.2-1.5 Multiplet (m)
-CH₃ (butyl) ~0.8-1.0 Triplet (t)

Note: This table is based on general principles of NMR spectroscopy and data for analogous compounds. Specific experimental data for this compound is not available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would be expected to show signals for the carbonyl carbon, the two pyrazole ring carbons, and the four carbons of the butyl group.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
Aldehyde (C=O) ~180-190
Pyrazole C-3 ~140-150
Pyrazole C-5 ~130-140
Pyrazole C-4 ~110-120
N-CH₂ (butyl) ~50-60
-CH₂- (butyl) ~30-35
-CH₂- (butyl) ~19-25
-CH₃ (butyl) ~13-15

Note: This table is based on general principles of NMR spectroscopy and data for analogous compounds. Specific experimental data for this compound is not available in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, for instance, between the adjacent protons on the pyrazole ring and within the butyl chain. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. rsc.org This would definitively link the proton signals of the butyl chain and the pyrazole ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. rsc.orgnih.gov This is particularly useful for identifying the connection of the butyl group to the N1 position of the pyrazole ring and the position of the aldehyde group. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aldehyde C=O stretch, C-H stretches of the aromatic ring and the alkyl chain, and C=N and C=C stretching vibrations of the pyrazole ring.

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
C-H stretch (aldehyde) ~2820 and ~2720
C=O stretch (aldehyde) ~1680-1700
C=N and C=C stretch (pyrazole) ~1500-1600
C-H stretch (alkyl) ~2850-2960

Note: This table is based on general principles of IR spectroscopy. Specific experimental data for this compound is not available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Spray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules. For this compound (molecular formula C₈H₁₂N₂O, molecular weight 152.19 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value of approximately 153.19.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This precision allows for the calculation of the elemental formula of a compound, as it can distinguish between ions of the same nominal mass but different chemical compositions.

For a compound like this compound, HRMS is instrumental in confirming its molecular formula, C₈H₁₂N₂O. The technique measures the mass-to-charge ratio (m/z) to four or more decimal places. This allows researchers to match the experimentally determined exact mass with the theoretically calculated mass of the proposed formula, providing strong evidence for the compound's identity.

While specific experimental HRMS data for this compound is not detailed in the provided search results, predicted data for a structurally similar compound, 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde (C₁₁H₁₆N₂O), illustrates the type of information obtained. uni.lu The analysis typically involves observing the protonated molecule [M+H]⁺, as well as other adducts such as the sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. The high resolution of the measurement would readily distinguish the true elemental composition from other possibilities with the same nominal mass.

Table 1: Predicted High-Resolution Mass Spectrometry Data for Adducts of an Analogous Compound, 1-tert-butyl-3-cyclopropyl-1h-pyrazole-5-carbaldehyde uni.lu This table presents predicted data for a related compound to illustrate the principles of HRMS analysis.

Adduct IonPredicted m/z
[M+H]⁺193.13355
[M+Na]⁺215.11549
[M-H]⁻191.11899
[M+NH₄]⁺210.16009
[M+K]⁺231.08943

X-ray Diffraction Analysis for Crystalline Structures

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and details about the packing of molecules in the crystal lattice.

For this compound, obtaining a suitable single crystal would allow for its complete structural elucidation. The analysis would reveal the planarity of the pyrazole ring, the conformation of the butyl group relative to the ring, and the orientation of the carbaldehyde group. Furthermore, XRD analysis identifies intermolecular interactions such as hydrogen bonds (e.g., C–H···O), π–π stacking, or van der Waals forces that govern the crystal packing. niscair.res.inresearchgate.net

While specific crystallographic data for this compound is not available in the search results, data from related pyrazole-carbaldehyde derivatives demonstrates the detailed structural parameters that can be obtained. For example, the crystal structure of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde was solved and refined, providing a wealth of information about its solid-state conformation. researchgate.net Studies on other pyrazole derivatives reveal how different substituents influence the dihedral angles between the rings and the types of intermolecular interactions that stabilize the crystal structure. nih.govresearchgate.netcardiff.ac.uk A study on 3,4,5-trinitro-1H-pyrazole even investigated pressure-induced phase transitions using single-crystal X-ray diffraction. ed.ac.uk

Table 2: Example Crystal Data and Structure Refinement Parameters for a Related Compound, 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde researchgate.net This table presents published data for an analogous compound to exemplify the output of an X-ray diffraction study.

ParameterValue
Empirical formulaC₁₆H₁₂N₂O
Formula weight248.28
Crystal systemTriclinic
Space group
a (Å)10.1367 (9)
b (Å)15.5952 (16)
c (Å)16.7550 (15)
α (°)95.932 (6)
β (°)90.135 (5)
γ (°)107.991 (6)
Volume (ų)2504.1 (4)
Z8
Calculated density (Mg m⁻³)1.317
R-factor0.090

This type of data provides an unambiguous depiction of the molecule's structure and its arrangement in the solid state, which is foundational for understanding its physical properties and chemical reactivity.

Computational Chemistry Investigations of 1 Butyl 1h Pyrazole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool for investigating the properties of pyrazole (B372694) derivatives. These calculations provide a detailed understanding of the molecule's behavior at the quantum level.

Elucidation of Reaction Mechanisms and Regioselectivity

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving 1-Butyl-1H-pyrazole-3-carbaldehyde. This allows for the elucidation of reaction mechanisms and the prediction of regioselectivity. For instance, in reactions such as 1,3-dipolar cycloadditions, DFT can help determine which regioisomer is thermodynamically and kinetically favored. rsc.org The nature of the substituents on the pyrazole ring and the reacting partner significantly influences the outcome of these reactions. acs.org Studies on similar pyrazole systems have shown that the regioselectivity can be controlled by the choice of reactants and reaction conditions, a phenomenon that can be rationalized through computational analysis of transition state energies. rsc.orgacs.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. asrjetsjournal.org For this compound, the MEP map would highlight the electrophilic and nucleophilic regions. The oxygen atom of the carbaldehyde group is expected to be a region of high negative potential (red), indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atoms and regions around the pyrazole ring nitrogen atoms may show positive potential (blue), suggesting their role in nucleophilic interactions. These maps are critical for understanding intermolecular interactions and predicting how the molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. nih.gov For this compound, the distribution of these orbitals would indicate the likely sites for electron donation (from HOMO) and electron acceptance (to LUMO). The HOMO is likely to be localized over the pyrazole ring, while the LUMO may be concentrated on the electron-withdrawing carbaldehyde group.

Non-Linear Optical (NLO) Properties Prediction

Computational methods, particularly DFT, are widely used to predict the Non-Linear Optical (NLO) properties of organic molecules. nih.gov These properties are crucial for applications in optoelectronics and photonics. The NLO response of a molecule is related to its molecular structure, particularly the presence of donor and acceptor groups connected by a π-conjugated system. In this compound, the pyrazole ring can act as a π-bridge connecting the electron-donating butyl group to the electron-accepting carbaldehyde group. DFT calculations can predict key NLO parameters such as the first hyperpolarizability (β), providing insights into the molecule's potential as an NLO material. researchgate.net

Spectroscopic Property Prediction (e.g., UV-Vis, Raman)

DFT calculations can accurately predict various spectroscopic properties of this compound, aiding in the interpretation of experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions for molecules with conjugated systems and heteroatoms. The predicted UV-Vis spectrum for this compound would likely show absorptions in the UV region. researchgate.net

Raman Spectroscopy: DFT can also be used to calculate the vibrational frequencies and intensities of Raman scattering. researchgate.net This allows for the assignment of the peaks observed in an experimental Raman spectrum to specific vibrational modes of the molecule, providing a detailed picture of its structural characteristics.

Below is a table summarizing some of the key computational parameters for pyrazole derivatives, providing a reference for the expected properties of this compound.

Computational ParameterDescriptionTypical Predicted Values for Pyrazole Derivatives
HOMO-LUMO Gap (eV) Energy difference between the highest occupied and lowest unoccupied molecular orbitals. Indicates chemical reactivity and electronic stability.2-5 eV
First Hyperpolarizability (β) (esu) A measure of the second-order non-linear optical response.10⁻³⁰ to 10⁻²⁷ esu
Maximum Absorption Wavelength (λmax) (nm) The wavelength at which the molecule shows maximum UV-Vis absorbance.200-400 nm

Applications of 1 Butyl 1h Pyrazole 3 Carbaldehyde in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Systems

The aldehyde functional group in 1-Butyl-1H-pyrazole-3-carbaldehyde is highly reactive, readily participating in condensation and cyclization reactions to form larger, more complex heterocyclic structures. cymitquimica.com This reactivity is fundamental to its application in synthesizing fused and polycyclic pyrazole-containing molecules.

The synthesis of fused pyrazole (B372694) systems is a significant area of chemical research, as these scaffolds are present in numerous biologically active compounds. chim.itresearchgate.net this compound serves as an excellent starting material for creating bicyclic and polycyclic systems where the pyrazole ring is annulated with another heterocyclic ring.

One common strategy involves the condensation of the pyrazole carbaldehyde with binucleophilic reagents. For instance, reaction with active methylene (B1212753) compounds, followed by intramolecular cyclization, can lead to the formation of pyrazolo-fused systems like pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. chim.it While specific examples for the 1-butyl derivative are specialized, the general reactivity of pyrazole-3-carbaldehydes is well-documented. For example, multicomponent reactions involving a pyrazole carbaldehyde, an active methylene compound like malononitrile, and another component can yield fused pyrano[2,3-c]pyrazole derivatives. mdpi.com

Another established method is the Vilsmeier-Haack reaction, which is often used to synthesize the pyrazole carbaldehyde itself, but variations of this and other cyclization reactions can be used to build fused systems. researchgate.net For example, pyrazole-4-carbaldehydes have been reacted with 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile to produce fused thiophene-pyrazole hybrids. nih.gov It is anticipated that this compound would undergo similar transformations.

Table 1: Examples of Reactions for Fused Heterocycle Synthesis

Starting Pyrazole Aldehyde Type Reagents Resulting Fused System
1H-Pyrazole-4-carbaldehyde Active methylenes, Malononitrile Pyrano[2,3-c]pyrazole
1,3-Disubstituted-1H-pyrazole-4-carbaldehydes 2-Amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile Pyrazolo[3,4-b]thiophene

This table illustrates the types of fused systems that can be synthesized from pyrazole carbaldehydes, demonstrating the potential pathways for this compound.

Beyond simple fused systems, this compound is a precursor for elaborate polycyclic architectures. These structures are of interest for their unique three-dimensional shapes and potential as scaffolds in drug discovery. The aldehyde group can be transformed into other functional groups, such as alkynes, through reactions like the Corey-Fuchs or Seyferth-Gilbert homologation. These transformed intermediates can then undergo further cyclization reactions. ktu.edu

For example, an ortho-alkynyl pyrazole carbaldehyde, which could be derived from this compound, is a prime candidate for intramolecular cycloadditions to build complex, fused polycyclic systems. ktu.edu Additionally, multicomponent reactions offer a direct route to polycyclic structures. A three-component reaction of a pyrazole-carbaldehyde with cyclohexane-1,3-dione and various aromatic amines has been used to synthesize pyrazolo-acridine hybrids, which are complex polycyclic systems. researchgate.net

Table 2: Synthetic Routes to Polycyclic Pyrazole Systems

Synthetic Strategy Key Intermediates/Reagents Resulting Architecture
Multi-component Reaction Cyclohexane-1,3-dione, Aromatic amines Pyrazolo-acridine hybrids

This table highlights advanced strategies for constructing polycyclic molecules from pyrazole carbaldehydes, a role for which this compound is well-suited.

Precursor for Advanced Molecular Scaffolds and Molecular Hybrids

The term "molecular scaffold" refers to the core structure of a molecule, which can be decorated with various functional groups to create a library of compounds for screening. This compound is an ideal precursor for such scaffolds due to the versatility of both the pyrazole core and the aldehyde group. dntb.gov.ua

The aldehyde can be used as a handle for introducing diversity through reactions like reductive amination, Wittig reactions, or the formation of chalcones. researchgate.net For instance, Claisen-Schmidt condensation of a pyrazole carbaldehyde with a suitable ketone, such as 1-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-one, leads to the formation of pyrazole-based chalcones. nih.gov These chalcones are themselves valuable molecular hybrids, combining two different heterocyclic scaffolds into a single molecule. Such hybrid molecules are a key strategy in modern drug design to target multiple biological pathways.

The pyrazole ring itself is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. researchgate.net By using this compound, chemists can readily synthesize novel derivatives and molecular hybrids, incorporating this valuable pyrazole motif into larger, more complex structures designed for specific biological targets. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Malononitrile
Pyrano[2,3-c]pyrazole
2-Amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile
Pyrazolo[1,5-a]pyrimidine
Pyrazolo[3,4-b]pyridine
Pyrazolo[3,4-b]thiophene
Ethyl azidoacetate
Pyrazolo[3,4-d] cymitquimica.comumich.eduumich.edutriazine
Cyclohexane-1,3-dione
Pyrazolo-acridine
1-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-one

Integration of Pyrazole Carbaldehydes in Advanced Materials Science

Pyrazole-Containing Compounds in Optoelectronic Materials

Pyrazole (B372694) derivatives are increasingly explored for their potential in optoelectronic applications, such as in the fabrication of Organic Light-Emitting Diodes (OLEDs). The pyrazole ring is an electron-rich aromatic system that can be integrated into larger conjugated molecules designed to emit light upon electrical stimulation. The electronic properties of these molecules can be finely tuned by attaching different functional groups to the pyrazole core.

While specific research on 1-Butyl-1H-pyrazole-3-carbaldehyde in optoelectronics is not widely documented, related pyrazole structures are used to synthesize materials for this field. For instance, 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a known building block for more complex molecules, demonstrating the role of pyrazole carbaldehydes as key intermediates. ossila.com The aldehyde functional group is particularly useful as it provides a site for condensation reactions, allowing for the extension of the π-conjugated system, a critical factor for developing new optoelectronic materials. The N-alkylation of the pyrazole ring, such as the butyl group in the title compound, is a strategy used to modify the properties of these materials. google.com

Incorporation into Functional Polymers and Composites

The integration of pyrazole units into polymer chains can yield materials with enhanced thermal stability, chemical resistance, and specific functionalities. The aldehyde group of this compound is a prime reaction site for creating polymers through reactions like polycondensation. The N-butyl group can improve the processability of the resulting polymers by increasing their solubility in common organic solvents and can impart greater flexibility to the polymer backbone.

The synthesis of pyrazole-containing polymers is an active area of research. For example, N-substituted pyrazole derivatives are used as starting materials for various fine chemicals, including polymers. google.com The development of new methods for the N-alkylation of pyrazoles is considered important for accessing novel monomers for polymer synthesis. mdpi.comsemanticscholar.org Researchers utilize pyrazole-based building blocks to create materials for diverse applications, including polymer-supported reagents which simplify purification and enable reagent recycling.

Application in Sensor Technologies

Pyrazole derivatives are highly effective as chemical sensors, particularly for detecting metal ions. This capability stems from the two adjacent nitrogen atoms in the pyrazole ring, which can act as a chelating unit, binding to metal ions. This binding event can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or fluorescence. mdpi.com

The structure of this compound is well-suited for sensor applications. The pyrazole core provides the ion-binding site, and the aldehyde group serves as a versatile anchor point. This aldehyde can be used to graft the molecule onto a solid support or to react with other molecules to create a more complex sensor system with enhanced selectivity and sensitivity. Substituted pyrazoles have been successfully applied in the development of sensors for various analytes. mdpi.com The intrinsic photophysical properties of pyrazole derivatives make them excellent candidates for fluorescent probes and sensors. mdpi.com

Development of Dyes and Organic Fluorophores

The pyrazole scaffold is a core component in many synthetic dyes and organic fluorophores. The extended π-electron system of the aromatic ring, when combined with electron-donating and electron-withdrawing groups, can lead to molecules that absorb and emit light in the visible spectrum. Pyrazole-4-carbaldehydes, close structural relatives of the title compound, are synthesized and used as precursors for fluorescent derivatives. researchgate.net

This compound is a valuable precursor for creating novel dyes. The aldehyde group can readily undergo condensation reactions with various nucleophiles, such as amines or active methylene (B1212753) compounds, to generate larger, more conjugated systems characteristic of dye molecules. The N-butyl group helps to ensure good solubility in organic solvents, which is often a requirement for dye applications in various media, from textiles to advanced optical materials. For example, other N-substituted pyrazoles have been used as intermediates for dyestuffs. google.com

Pyrazole Derivatives as Components of Energetic Materials

A significant application of pyrazole chemistry is in the field of energetic materials, which includes explosives, propellants, and pyrotechnics. The high nitrogen content of the pyrazole ring contributes to a high heat of formation, releasing a large amount of energy and forming stable dinitrogen gas (N₂) upon decomposition.

N-alkylated pyrazoles are investigated for their potential in creating new energetic materials. mdpi.com The typical strategy involves introducing nitro groups (—NO₂) onto the pyrazole ring to increase the oxygen balance and energetic performance. In this context, this compound could serve as a key starting material. The aldehyde group can be chemically transformed into an energetic functional group, or it can direct the nitration to other positions on the pyrazole ring. The N-butyl group can also influence the physical properties of the resulting energetic material, such as its melting point and sensitivity. While many current high-performance energetic materials are based on nitrated pyrazoles, the development of new synthetic routes using functionalized precursors like N-alkyl pyrazole aldehydes remains an important research area. researchgate.net

Table 1: Potential Roles of Structural Features in this compound

Application Area Role of Pyrazole Ring Role of N-Butyl Group Role of Carbaldehyde Group
Optoelectronic Materials Provides a stable, electron-rich aromatic core for conjugated systems. Enhances solubility in organic solvents; modifies molecular packing in the solid state. Acts as a reactive site for building larger π-conjugated structures.
Functional Polymers Imparts thermal stability and chemical resistance to the polymer backbone. Increases solubility and processability; adds flexibility to the polymer chain. Serves as a key functional group for polymerization reactions (e.g., polycondensation).
Sensor Technologies The two nitrogen atoms act as a chelating site for detecting metal ions. Can tune the selectivity and lipophilicity of the sensor molecule. Provides a covalent attachment point to surfaces or other signaling moieties.
Dyes and Fluorophores Forms the core of the chromophore; its electronic properties influence color. Modifies solubility in different media; can prevent aggregation and improve quantum yield. A versatile precursor for synthesizing various classes of dyes via condensation reactions.
Energetic Materials A nitrogen-rich heterocycle with a high heat of formation. Influences physical properties like melting point and sensitivity. A starting point for introducing energetic functionalities (e.g., nitro groups).

Q & A

Q. What are the standard synthetic routes for 1-Butyl-1H-pyrazole-3-carbaldehyde, and what experimental conditions are critical for high yields?

The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves formylation of 1-butyl-1H-pyrazole derivatives using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under reflux conditions . Key parameters include maintaining anhydrous conditions, precise temperature control (80–100°C), and stoichiometric ratios of reagents to minimize side reactions (e.g., over-chlorination). Post-reaction workup often involves neutralization with aqueous sodium acetate and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • NMR : The aldehyde proton (CHO) typically appears as a singlet at δ 9.8–10.2 ppm in 1^1H NMR, while the pyrazole ring protons resonate between δ 6.5–8.5 ppm. 13^{13}C NMR confirms the aldehyde carbon at δ 190–195 ppm .
  • X-ray crystallography : Single-crystal diffraction (using SHELX or OLEX2 software ) resolves bond lengths (C=O: ~1.22 Å) and angles, with the butyl chain adopting a gauche conformation to minimize steric hindrance .

Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?

Initial assessments include:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) at concentrations of 50–200 µg/mL .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ determination) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound to reduce byproducts?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during formylation, identifying reactive intermediates and predicting regioselectivity . Solvent effects (e.g., DMF polarity) are analyzed using COSMO-RS to refine reaction conditions. Molecular dynamics simulations further assess steric effects from the butyl substituent .

Q. What strategies resolve contradictions in reported crystallographic data for pyrazole-carbaldehyde derivatives?

Discrepancies in bond angles or torsional conformations may arise from polymorphism or solvent inclusion. Remedies include:

  • High-resolution synchrotron data : Resolves subtle structural features (e.g., disorder in the butyl chain) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain packing variations .

Q. How does the electronic nature of the aldehyde group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing aldehyde enhances electrophilicity at the pyrazole C4 position, enabling Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). In situ IR spectroscopy monitors aldehyde conversion, while Hammett plots correlate substituent effects with reaction rates .

Q. What mechanistic insights explain the compound’s selective inhibition of cancer cell lines?

Target deconvolution via proteomics (e.g., affinity chromatography coupled with LC-MS/MS) identifies binding partners like tubulin or topoisomerase II. Molecular docking (AutoDock Vina) predicts binding modes, validated by site-directed mutagenesis of key residues (e.g., Lys352 in topoisomerase II) .

Methodological Resources

  • Crystallography Software : SHELXL (refinement) , ORTEP-3 (visualization) , and PLATON (validation) .
  • Spectral Databases : PubChem (NMR/IR reference) , Cambridge Structural Database (CSD) for comparative crystallography .
  • Biological Assays : CLSI guidelines for antimicrobial testing , NIH/3T3 cell lines for cytotoxicity profiling .

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